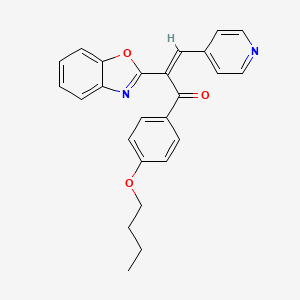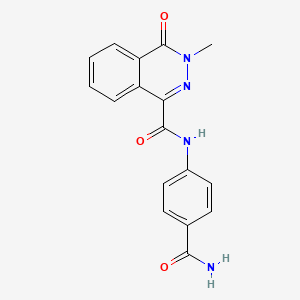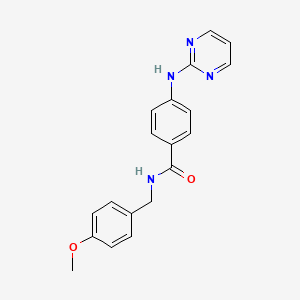![molecular formula C16H22N6OS B12161000 N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B12161000.png)
N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide, commonly referred to as THCTC , is a synthetic organic compound. Its chemical structure combines a cyclohexane ring, a tetrazole ring, and a thiazole moiety. THCTC exhibits intriguing pharmacological properties, making it a subject of scientific interest.
Preparation Methods
Synthetic Routes::
Ring Closure Approach:
Multicomponent Reactions (MCRs):
- While no large-scale industrial production methods are reported, research laboratories can synthesize THCTC using the above approaches.
Chemical Reactions Analysis
Oxidation: THCTC is susceptible to oxidation under certain conditions, leading to the formation of its oxidized derivatives.
Reduction: Reduction of THCTC can yield reduced forms with altered biological activity.
Substitution: THCTC undergoes nucleophilic substitution reactions at the tetrazole and thiazole positions.
Common Reagents: Sodium azide, thionyl chloride, and hydrazine derivatives.
Major Products: THCTC derivatives with modified functional groups.
Scientific Research Applications
Mechanism of Action
Targets: THCTC likely interacts with G-protein-coupled receptors (GPCRs) or enzymes.
Pathways: Activation of specific signaling pathways (e.g., MAPK, NF-κB) may mediate its effects.
Further Research Needed: Detailed studies are essential to unravel its precise mechanism.
Comparison with Similar Compounds
Unique Features of THCTC:
Similar Compounds:
Properties
Molecular Formula |
C16H22N6OS |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C16H22N6OS/c23-14(16(9-5-2-6-10-16)22-11-17-20-21-22)19-15-18-12-7-3-1-4-8-13(12)24-15/h11H,1-10H2,(H,18,19,23) |
InChI Key |
LPICPPUVCKSVAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)SC(=N2)NC(=O)C3(CCCCC3)N4C=NN=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1-methyl-1H-indol-3-yl)[8-(trifluoromethoxy)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]methanone](/img/structure/B12160921.png)

![2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12160928.png)
![N'~1~-[(3E)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~5~-[(3Z)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide](/img/structure/B12160931.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B12160938.png)


![N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-1H-indole-4-carboxamide](/img/structure/B12160944.png)
![3-[2-Oxo-2-(2-phenylmorpholin-4-yl)ethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B12160950.png)


![N-(3-chloro-4-methylphenyl)-2-[(4-methylquinazolin-2-yl)amino]-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B12160983.png)
![2-[(3-ethoxypropyl)amino]-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12160984.png)
